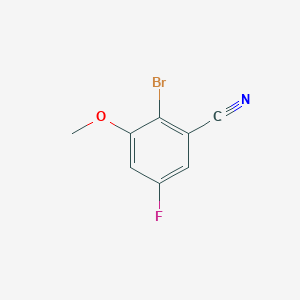

2-Bromo-5-fluoro-3-methoxybenzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrFNO |

|---|---|

Molecular Weight |

230.03 g/mol |

IUPAC Name |

2-bromo-5-fluoro-3-methoxybenzonitrile |

InChI |

InChI=1S/C8H5BrFNO/c1-12-7-3-6(10)2-5(4-11)8(7)9/h2-3H,1H3 |

InChI Key |

HHTJSVIKOHVOKR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1Br)C#N)F |

Origin of Product |

United States |

Reactivity Profiles and Derivatization Strategies of 2 Bromo 5 Fluoro 3 Methoxybenzonitrile

Reactivity of the Nitrile Functionality

The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis to Carboxylic Acids and Esters

The hydrolysis of the nitrile group in 2-bromo-5-fluoro-3-methoxybenzonitrile to the corresponding carboxylic acid, 2-bromo-5-fluoro-3-methoxybenzoic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. The resulting carboxylic acid can be further converted to its corresponding esters through Fischer esterification or by reaction with an alkyl halide after conversion to the carboxylate salt. While specific studies on the hydrolysis of this compound are not prevalent in the literature, the general mechanisms for nitrile hydrolysis are well-established and applicable.

Table 1: General Conditions for Nitrile Hydrolysis

| Conditions | Reagents | Product |

| Acidic | H₂SO₄, H₂O, heat | Carboxylic Acid |

| Basic | NaOH, H₂O, heat | Carboxylate Salt |

Reduction to Aldehydes and Amines

The nitrile functionality of this compound can be selectively reduced to either an aldehyde or a primary amine, depending on the choice of reducing agent and reaction conditions.

Partial reduction to the aldehyde, 2-bromo-5-fluoro-3-methoxybenzaldehyde, can be accomplished using reducing agents such as diisobutylaluminium hydride (DIBAL-H). This reaction is typically performed at low temperatures to prevent over-reduction to the amine. Other methods for the reduction of aromatic nitriles to aldehydes include the use of a nickel/aluminum alloy in aqueous formic acid or a nickel(II) complex with a calcium hypophosphite. google.comrsc.orgsemanticscholar.orgorganic-chemistry.orgcommonorganicchemistry.com

Complete reduction of the nitrile group to the corresponding primary amine, (2-bromo-5-fluoro-3-methoxyphenyl)methanamine, can be achieved using stronger reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Phenylacetonitrile compounds, a class to which this compound belongs, are known to be valuable intermediates in organic synthesis due to their ability to be reduced to amines. guidechem.com

Table 2: Reduction Products of this compound

| Product | Reducing Agent/Method |

| 2-Bromo-5-fluoro-3-methoxybenzaldehyde | Diisobutylaluminium hydride (DIBAL-H) |

| (2-Bromo-5-fluoro-3-methoxyphenyl)methanamine | Lithium aluminum hydride (LiAlH₄), Catalytic Hydrogenation |

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

The nitrile group can participate in cycloaddition reactions, most notably [2+3] cycloadditions with azides to form tetrazoles. acs.orgacs.orgresearchgate.netresearchgate.net This reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. The reactivity of the nitrile in this compound in such reactions is influenced by the electronic nature of the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the nitrile group itself, along with the inductive effects of the halogen substituents, can influence the energetics of the cycloaddition. mdpi.com While the nitrile bond generally exhibits low activity in cycloaddition reactions, intramolecular cycloadditions or reactions with highly reactive dipoles can proceed efficiently. mdpi.com

Differential Reactivity of Halogen Substituents

The presence of both bromine and fluorine atoms on the aromatic ring of this compound allows for selective functionalization due to their differing reactivities in nucleophilic aromatic substitution and transition metal-catalyzed coupling reactions.

Selective Nucleophilic Aromatic Substitution at Fluorine

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings. For SNAr to occur, the ring must be activated by electron-withdrawing groups, and there must be a good leaving group. studymind.co.ukyoutube.com In this compound, the cyano group acts as an electron-withdrawing group, activating the ring towards nucleophilic attack.

Transition Metal-Catalyzed Coupling Reactions at Bromine

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for forming carbon-carbon bonds. nih.govtcichemicals.comnih.gov These reactions typically involve the reaction of an organometallic reagent with an organic halide in the presence of a palladium catalyst.

A significant difference in reactivity exists between carbon-bromine and carbon-fluorine bonds in these reactions. The C-Br bond is considerably more reactive than the C-F bond towards oxidative addition to a low-valent palladium center. This differential reactivity allows for selective cross-coupling at the bromine position while leaving the fluorine atom intact. This selectivity provides a strategic advantage for the stepwise functionalization of the molecule. For instance, a Suzuki-Mariyaura coupling could be performed at the bromine position, followed by a subsequent modification involving the fluorine or nitrile groups. nih.gov

Table 3: Predicted Selectivity in Key Reactions

| Reaction Type | More Reactive Site | Rationale |

| Nucleophilic Aromatic Substitution | Fluorine | Higher electronegativity of fluorine leads to a more polarized C-X bond, favoring nucleophilic attack. |

| Palladium-Catalyzed Cross-Coupling | Bromine | The C-Br bond is weaker and more readily undergoes oxidative addition to the palladium catalyst. |

Ortho-Lithiation and Subsequent Electrophilic Quenches

The reactivity of this compound is significantly influenced by the directing effects of its substituents, particularly in the context of ortho-lithiation. This powerful synthetic strategy allows for the regioselective functionalization of the aromatic ring. The methoxy (B1213986) group, being a potent directing group, is expected to facilitate the deprotonation of an adjacent carbon atom by a strong organolithium base, such as n-butyllithium. wikipedia.org

In the case of this compound, there are two possible ortho positions relative to the methoxy group: C4 and C2. However, the C2 position is already substituted with a bromine atom. Therefore, lithiation is anticipated to occur selectively at the C4 position. The fluorine atom at C5, while also capable of directing lithiation to an adjacent position, is generally a weaker directing group than the methoxy group. The general principle of directed ortho-metalation (DoM) involves the coordination of the lithium reagent to the heteroatom of the directing group, which then positions the base to abstract a proton from the nearest ortho-position. wikipedia.orguwindsor.ca

The resulting aryllithium intermediate is a highly reactive nucleophile that can be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C4 position. This process is a versatile method for the synthesis of polysubstituted aromatic compounds.

Table 1: Predicted Products from Ortho-Lithiation and Electrophilic Quench of this compound

| Electrophile (E+) | Predicted Product at C4 |

| Dimethylformamide (DMF) | -CHO (Formyl) |

| Carbon dioxide (CO₂) | -COOH (Carboxyl) |

| Alkyl halides (R-X) | -R (Alkyl) |

| Iodine (I₂) | -I (Iodo) |

| Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ (Trimethylsilyl) |

Reactivity of the Methoxy Group

Demethylation Reactions

The methoxy group can be cleaved to reveal a hydroxyl group through demethylation. This transformation is a common strategy in the synthesis of phenols and their derivatives. Various reagents are known to effect the demethylation of aryl methyl ethers. rsc.orgresearchgate.net Common methods include the use of strong acids, such as hydrobromic acid (HBr), or Lewis acids like boron tribromide (BBr₃). The reaction with BBr₃ is particularly effective and proceeds via the formation of a boron-ether complex, followed by nucleophilic attack of the bromide ion on the methyl group.

The presence of other functional groups on the aromatic ring, such as the bromo, fluoro, and cyano substituents in this compound, can influence the conditions required for demethylation. However, these groups are generally stable under the conditions used for BBr₃-mediated demethylation. The product of this reaction would be 2-bromo-5-fluoro-3-hydroxybenzonitrile.

Role in Electronic Modulation of the Aromatic Ring

The methoxy group exerts a significant electronic influence on the aromatic ring through a combination of resonance and inductive effects. The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This resonance effect is electron-donating and increases the electron density at the ortho and para positions relative to the methoxy group.

Stereochemical Considerations in Derivatization

For the achiral molecule this compound, stereochemical considerations become relevant when its derivatization leads to the formation of chiral centers or atropisomers.

If a derivatization reaction at the aromatic ring or at one of the substituents introduces a new stereocenter, the product will be a racemic mixture unless a chiral reagent or catalyst is employed. For example, if the nitrile group were to be reduced to a primary amine and then reacted with a chiral aldehyde to form an imine, a pair of diastereomers would be formed.

Atropisomerism could potentially arise in derivatives of this compound if bulky substituents are introduced at positions ortho to a bond with restricted rotation. For instance, if the bromine atom and a substituent introduced at the C4 position via ortho-lithiation are sufficiently large, rotation around the bond connecting the aromatic ring to one of these substituents could be hindered, leading to the existence of stable, separable rotational isomers (atropisomers). The synthesis of such atropisomers would require a stereoselective approach to control the spatial arrangement of the bulky groups.

In the context of nucleophilic aromatic substitution, particularly at the fluorine-bearing carbon, if the incoming nucleophile is chiral, it could potentially lead to diastereomeric transition states and, consequently, a kinetic resolution or a diastereoselective reaction, although this is less common for SₙAr reactions on planar aromatic rings.

Computational and Theoretical Investigations of 2 Bromo 5 Fluoro 3 Methoxybenzonitrile

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

No published DFT studies detailing the optimized molecular geometry (bond lengths, bond angles) or the electronic structure of 2-Bromo-5-fluoro-3-methoxybenzonitrile are available.

HOMO-LUMO Energy Gap Analysis and Electron Transfer Properties

Specific calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resulting energy gap, and the implications for electron transfer properties for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Mapping

There are no available MEP maps for this compound to identify its electrophilic and nucleophilic sites.

Natural Bond Orbital (NBO) Analysis

NBO analysis, which investigates hyperconjugative interactions and charge delocalization, has not been performed on this molecule according to available literature.

Applications of 2 Bromo 5 Fluoro 3 Methoxybenzonitrile As an Advanced Synthetic Intermediate

Role in the Synthesis of Complex Pharmaceutical Intermediates

The inherent reactivity of halogenated and methoxy-substituted benzonitriles makes them ideal starting materials for the synthesis of a wide array of pharmaceutical intermediates. The bromine and fluorine atoms provide orthogonal handles for various coupling and substitution reactions, while the nitrile and methoxy (B1213986) groups can be either retained or transformed to introduce further molecular diversity.

Precursor for Advanced Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The structural features of 2-Bromo-5-fluoro-3-methoxybenzonitrile make it an adept precursor for the synthesis of advanced heterocyclic scaffolds. A notable example, drawn from its analog 2-bromo-5-fluorobenzonitrile (B41413), is the synthesis of quinazolines. The ortho-positioning of the bromine and nitrile groups facilitates cyclization reactions to form the quinazoline (B50416) core, a privileged scaffold in medicinal chemistry known for its broad spectrum of biological activities, including antitumor and anti-inflammatory properties. guidechem.com The presence of the additional methoxy and fluoro substituents on the target molecule could further modulate the electronic properties and biological activity of the resulting heterocyclic systems.

Building Block for Bioactive Molecules

The term "bioactive molecules" encompasses a wide range of compounds that can interact with and elicit a response from biological systems. Halogenated benzonitriles are frequently employed as starting materials in the synthesis of such molecules. For instance, the analog 2-bromo-5-fluorobenzonitrile serves as a key intermediate in the development of active pharmaceutical ingredients (APIs) with potential antitumour and anti-inflammatory applications. guidechem.com Furthermore, derivatives of 2-bromo-5-methoxybenzoic acid, a potential synthetic precursor, have been explored for their biological activities. This highlights the potential of the title compound to serve as a foundational element in the construction of novel therapeutic agents.

Strategic Intermediate in Drug Discovery Programs

In the landscape of drug discovery, the availability of versatile and strategically functionalized intermediates is paramount. The multiple reactive sites on this compound allow for its integration into combinatorial synthesis and library development programs. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of a wide range of substituents. The fluorine atom can participate in nucleophilic aromatic substitution reactions, providing another avenue for molecular elaboration. This multi-faceted reactivity makes it a strategic asset in the quest for new drug candidates. The general utility of fluorinated building blocks in drug discovery underscores the potential of this specific benzonitrile (B105546) derivative. guidechem.com

Integration into Material Science Research

The unique electronic and photophysical properties of substituted benzonitriles have led to their exploration in the field of material science, particularly in the development of advanced organic electronic materials.

Precursor for Thermally Activated Delayed Fluorescence (TADF) Emitters in Organic Light-Emitting Diodes (OLEDs)

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for highly efficient organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons. The design of TADF emitters often involves the combination of electron-donating and electron-accepting moieties. Benzonitrile derivatives can act as effective electron-accepting units. The analog 2-Bromo-5-fluorobenzonitrile has been successfully used as a precursor for the synthesis of TADF dyes. guidechem.com For example, it can be reacted with electron-donating groups like phenoxazines or carbazoles to create molecules with the necessary charge-transfer characteristics for TADF. guidechem.com The resulting OLED devices have shown promising performance metrics. guidechem.com The electronic perturbations introduced by the methoxy group in this compound could be strategically employed to fine-tune the emission color and efficiency of TADF emitters.

| Precursor | Donor Moiety | Resulting TADF Emitter Structure (Example) | Application |

| 2-Bromo-5-fluorobenzonitrile | Phenoxazine/Acridine | 2-phenoxazine-5-acridine-benzonitrile | OLEDs |

Building Block for Organic Semiconductor Materials

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the molecular structure and packing of the organic semiconductor. The rigid, planar nature of the benzonitrile core, combined with the potential for π-π stacking interactions, makes it a suitable component for such materials. While direct applications of this compound in this area are not yet documented, the ability to functionalize the molecule through its bromo and fluoro substituents opens up possibilities for creating novel organic semiconductors with tailored properties. The introduction of various aromatic or extended π-systems via cross-coupling reactions could lead to materials with desirable charge transport characteristics.

Utilization in Agrochemical Development

Substituted benzonitriles are a significant class of intermediates in the synthesis of various agrochemicals. medcraveonline.com The unique arrangement of bromo, fluoro, and methoxy substituents on the benzonitrile ring of this compound suggests its potential as a precursor for complex, biologically active molecules sought after in crop protection. The presence of fluorine, in particular, is a well-established feature in modern pesticides, often enhancing the efficacy and metabolic stability of the active ingredients. researchgate.net While direct research specifically detailing the large-scale application of this compound in commercial agrochemicals is not extensively documented in publicly available literature, the chemical functionalities it possesses are highly relevant to the field.

For instance, the trifluoromethyl group, a related fluorine-containing moiety, is present in compounds like 4-Bromo-3-(trifluoromethyl)benzonitrile, which serves as an intermediate in the formulation of herbicides and insecticides. nbinno.com This highlights the value of fluorinated and brominated benzonitrile structures in the development of effective crop protection agents. nbinno.com The general class of benzonitrile derivatives is crucial in manufacturing a range of agrochemicals, including brightening agents and rubber chemicals. medcraveonline.com

Intermediate for Herbicide and Pesticide Active Ingredients

The structure of this compound offers multiple reactive sites, making it a versatile building block for synthetic chemists in the agrochemical industry. The bromine atom can be readily displaced or utilized in cross-coupling reactions to build more complex molecular architectures. Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further pathways for derivatization.

The strategic placement of the fluorine and methoxy groups on the aromatic ring influences the electronic properties and reactivity of the molecule, which can be exploited to achieve desired chemical transformations. While specific examples of commercial herbicides or pesticides derived directly from this compound are not readily found in the surveyed literature, the utility of similar dihalogenated benzonitriles, such as 2-Bromo-5-fluorobenzonitrile, as precursors for synthesizing active pharmaceutical ingredients (APIs) with antitumour and anti-inflammatory applications has been noted. ossila.com This underscores the potential of such scaffolds in the synthesis of biologically active compounds, a principle that extends to the agrochemical sector.

Catalyst Ligand Synthesis and Design

The synthesis of specialized ligands is a cornerstone of modern catalysis, enabling high selectivity and efficiency in chemical reactions. Substituted aromatic compounds, including benzonitriles, can serve as foundational structures for the development of novel ligands. The nitrile group in this compound can potentially coordinate with metal centers, or it can be chemically transformed into other coordinating groups, such as amines or amides.

The bromo and fluoro substituents on the aromatic ring of this compound can be used to fine-tune the steric and electronic properties of a resulting ligand. This is a critical aspect of ligand design, as these properties directly impact the performance of the catalyst, including its activity, stability, and selectivity. For example, the differing reactivities of bromide and fluoride (B91410) in 2-Bromo-5-fluorobenzonitrile allow for selective substitution reactions, a principle that could be applied to the stepwise construction of complex ligand architectures. ossila.com Although specific research detailing the use of this compound in catalyst ligand synthesis is not prominent, its chemical features align with the requirements for a versatile precursor in this field.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of 2-bromo-5-fluoro-3-methoxybenzonitrile involves the diazotization of 2-amino-5-fluoro-3-methoxybenzonitrile (B13651092) followed by a Sandmeyer-type reaction using copper(II) bromide. google.com While effective, future research will likely focus on developing more efficient and environmentally benign synthetic pathways.

One promising avenue is the exploration of greener synthetic methods for benzonitrile (B105546) synthesis in general, which could be adapted for this specific molecule. rsc.orgrsc.org This includes the use of ionic liquids as recyclable reaction media and catalysts, which can simplify separation processes and minimize waste. rsc.orgrsc.orgresearchgate.net Additionally, direct ammoxidation of corresponding alkylbenzene precursors, a method that has shown high selectivity and efficiency in sub-nano spaces, presents a potential atom-economical route. medcraveonline.com Research into paired electrosynthesis for the cyanation of carboxylic acids also offers a novel, green alternative that avoids toxic reagents and harsh conditions. rsc.org

Future synthetic strategies could also focus on late-stage functionalization, where the bromo, fluoro, and methoxy (B1213986) groups are introduced onto a pre-existing benzonitrile core. This approach could offer greater flexibility and efficiency in creating analogues for various applications.

Exploration of Novel Reactivity Patterns for Further Functionalization

The diverse functional groups on this compound provide multiple handles for chemical modification, opening doors to novel reactivity patterns and the synthesis of a wide array of derivatives. The bromine atom is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Future research will likely delve into the selective functionalization of this molecule. For instance, the differential reactivity of the bromo and fluoro substituents could be exploited for sequential, site-selective modifications. The nitrile group itself can be transformed into a range of other functionalities, including amines, amides, and carboxylic acids, further expanding the chemical space accessible from this starting material. The application of β-ketonitriles as versatile intermediates in the synthesis of heterocyclic compounds suggests that derivatives of this compound could serve as valuable building blocks in medicinal and materials chemistry. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational chemistry is poised to play a pivotal role in accelerating research related to this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the molecule's electronic structure, reactivity, and spectroscopic properties. Such computational studies have been successfully applied to other benzonitrile derivatives to understand their fundamental characteristics.

Future computational work could focus on several key areas:

Reaction Modeling: Simulating potential reaction pathways to predict optimal conditions for synthesis and functionalization, thereby reducing experimental trial and error.

Property Prediction: Calculating key physicochemical properties of hypothetical derivatives to guide the design of new molecules with desired characteristics for specific applications, such as in pharmaceuticals or organic electronics. scielo.br

Mechanism Elucidation: Investigating the mechanisms of known and novel reactions involving this compound to gain a deeper understanding of its chemical behavior.

Machine learning and artificial intelligence are also emerging as powerful tools in chemical synthesis and drug discovery. scielo.br These approaches could be used to develop predictive models for the biological activity or material properties of derivatives of this compound.

Expansion of Applications in Emerging Fields of Chemical Science

While currently utilized as an intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors, the unique substitution pattern of this compound suggests its potential for a much broader range of applications. google.com

Emerging fields where this compound and its derivatives could find utility include:

Materials Science: Functionalized benzonitriles are components of organic light-emitting diodes (OLEDs). unibo.it The specific electronic properties imparted by the fluoro and methoxy groups could be harnessed to design novel materials with tailored optoelectronic characteristics. Phthalonitriles, which are related structures, are used in the synthesis of phthalocyanines for various technological applications, suggesting another potential avenue for exploration. researchgate.net

Medicinal Chemistry: The benzonitrile moiety is a recognized pharmacophore in various drug classes. nih.gov Its presence in inhibitors of the PD-1/PD-L1 pathway, which are crucial in cancer immunotherapy, highlights the potential for derivatives of this compound to be explored as scaffolds for new therapeutic agents. nih.gov The synthesis of benzylidenemalononitrile (B1330407) derivatives has also been explored for in silico anticancer evaluations. nih.gov

Supramolecular Chemistry: The ability of the benzonitrile fragment to participate in host-guest interactions has been demonstrated. nih.gov This suggests that this compound could be a valuable building block for designing novel supramolecular assemblies and materials with specific recognition properties.

The continued exploration of this versatile chemical entity is expected to unlock new scientific insights and practical applications across a spectrum of chemical sciences.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Bromo-5-fluoro-3-methoxybenzonitrile?

Answer:

The synthesis typically involves sequential functionalization of a benzonitrile scaffold. Key steps include:

- Halogenation : Bromination at the 2-position using reagents like NBS (N-bromosuccinimide) in the presence of a Lewis acid (e.g., FeBr₃).

- Methoxy Group Introduction : Methoxylation via nucleophilic aromatic substitution (SNAr) at the 3-position using NaOMe or Cu-mediated coupling under controlled heating .

- Fluorination : Electrophilic fluorination at the 5-position using Selectfluor or DAST (diethylaminosulfur trifluoride), with careful monitoring to avoid over-fluorination.

Validation : Confirm regioselectivity via HPLC and ¹H/¹³C NMR. Reference intermediates like 5-Bromo-2-methoxybenzoic acid (CAS 2476-35-9) can guide optimization .

Basic: How should researchers characterize the purity and structure of this compound?

Answer:

Employ a multi-technique approach:

- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Purity thresholds >98% are achievable, as noted in Kanto Reagents’ GC analysis .

- Structural Confirmation :

- ¹H/¹⁹F NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm), aromatic protons, and fluorine coupling patterns.

- IR Spectroscopy : Detect nitrile stretching (~2230 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- Mass Spectrometry (EI/ESI) : Confirm molecular ion [M+H]⁺ at m/z 230.

Basic: What are critical storage and handling protocols?

Answer:

- Storage : Store at 0–6°C in amber glass vials under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group and bromine displacement .

- Handling : Use gloves and fume hoods due to potential skin/eye irritation. Avoid exposure to strong bases (risk of nitrile degradation) or reducing agents (risk of debromination) .

Advanced: How do substituent electronic effects influence reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing nitrile and fluorine groups activate the bromine at the 2-position for Suzuki-Miyaura couplings. Key considerations:

- Catalytic System : Use Pd(PPh₃)₄ with K₂CO₃ in THF/water. The methoxy group’s electron-donating nature may require higher temperatures (80–100°C) for aryl boronate coupling .

- Competing Pathways : Fluorine’s ortho-directing effect can lead to side reactions; monitor via TLC and adjust ligand ratios (e.g., XPhos) to suppress undesired pathways .

Advanced: What computational methods predict regioselectivity in catalytic transformations?

Answer:

- DFT Calculations : Optimize transition states using Gaussian09 at the B3LYP/6-31G(d) level to model Pd insertion into the C-Br bond. Compare activation energies for competing sites .

Advanced: How can conflicting data in reaction optimization be resolved?

Answer:

- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, conflicting yields in Pd-mediated couplings may arise from ligand decomposition—track via in situ IR .

- Isolation of Intermediates : If debromination occurs, isolate intermediates (e.g., 5-fluoro-3-methoxybenzonitrile) to identify degradation pathways .

Advanced: What are emerging applications in medicinal chemistry?

Answer:

This compound serves as a key intermediate in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.